[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane
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Overview
Description
The compound “[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane” is a complex organic molecule featuring multiple benzoxazine and phosphanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic reactions The initial steps might include the formation of the benzoxazine rings through a condensation reaction between an amine and a phenol derivative
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.
Reduction: The benzoxazine rings can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In industry, the compound might find applications in the development of advanced materials, such as polymers with unique mechanical or thermal properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, as a ligand in catalysis, it would coordinate to a metal center, altering the electronic properties of the metal and facilitating various chemical transformations. In biological systems, it might interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
[Bis(3,5-dimethylphenyl)phosphanyl]benzoxazine: A simpler analog with similar structural features.
[Bis(3,5-dimethylphenyl)phosphanyl]phenol: Another related compound with a phenol group instead of a benzoxazine ring.
Uniqueness
The uniqueness of “[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane” lies in its complex structure, which combines multiple benzoxazine and phosphanyl groups, potentially leading to unique chemical reactivity and applications.
Properties
CAS No. |
649559-70-6 |
---|---|
Molecular Formula |
C50H54N2O2P2 |
Molecular Weight |
776.9 g/mol |
IUPAC Name |
[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C50H54N2O2P2/c1-31-19-32(2)24-39(23-31)55(40-25-33(3)20-34(4)26-40)45-13-11-43-49(53-17-15-51(43)9)47(45)48-46(14-12-44-50(48)54-18-16-52(44)10)56(41-27-35(5)21-36(6)28-41)42-29-37(7)22-38(8)30-42/h11-14,19-30H,15-18H2,1-10H3 |
InChI Key |
NVDNAKSQNFTFDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)N(CCO3)C)C4=C(C=CC5=C4OCCN5C)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C |
Origin of Product |
United States |
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